(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate (2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
Brand Name: Vulcanchem
CAS No.: 96436-27-0
VCID: VC20475436
InChI: InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate

CAS No.: 96436-27-0

Cat. No.: VC20475436

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate - 96436-27-0

Specification

CAS No. 96436-27-0
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
Standard InChI InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3
Standard InChI Key JRKBQVTYVJXPBU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C

Introduction

PropertyValue
Molecular Weight298.34 g/mol
Density~1.25 g/cm³ (estimated)
Melting Point85–90°C (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane, toluene)

Synthesis and Industrial Production

The synthesis of (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate typically involves peroxyacid coupling reactions. A representative pathway includes:

Reaction Mechanism

  • Formation of 2,4-Dimethylbenzoyl Chloride:
    Chlorination of 2,4-dimethylbenzoic acid using thionyl chloride (SOCl₂) yields the acyl chloride intermediate .

  • Peroxide Bridging:
    Reaction of the acyl chloride with hydrogen peroxide (H₂O₂) under controlled alkaline conditions forms the peroxide linkage .

22,4-Dimethylbenzoyl Chloride+H2O2NaOH(2,4-Dimethylbenzoyl)2O2+2HCl2 \, \text{2,4-Dimethylbenzoyl Chloride} + \text{H}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{(2,4-Dimethylbenzoyl)}_2\text{O}_2 + 2 \, \text{HCl}

Industrial Scalability

Industrial production requires stringent temperature control (0–5°C) to prevent premature decomposition of the peroxide. Continuous-flow reactors are employed to enhance yield (>75%) and purity .

Reactivity and Functional Applications

Oxidative Properties

As a peroxide, the compound serves as a radical initiator in polymerization reactions. For example, it facilitates the cross-linking of polyethylene in the plastics industry . Its decomposition generates benzoyloxy radicals, which abstract hydrogen atoms to initiate chain reactions:

(2,4-Dimethylbenzoyl)2O222,4-Dimethylbenzoyloxy+O2\text{(2,4-Dimethylbenzoyl)}_2\text{O}_2 \rightarrow 2 \, \text{2,4-Dimethylbenzoyloxy}^\bullet + \text{O}_2

Antimicrobial Activity

Preliminary studies on structurally similar peroxides demonstrate broad-spectrum antimicrobial activity. For instance, benzoyl peroxide derivatives exhibit efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

ParameterValue
Flash Point>150°C (estimated)
Autoignition Temperature300–350°C
Storage Recommendations-20°C, inert atmosphere (N₂/Ar)

Toxicological Data

While specific toxicology studies are lacking, analogous peroxides exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure may cause dermal irritation or respiratory sensitization .

Emerging Research and Future Directions

Recent patents highlight innovations in controlled-release formulations using aromatic peroxides for drug delivery systems . Additionally, computational studies (e.g., DFT calculations) are optimizing the compound’s radical initiation efficiency for green chemistry applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator